molecular formula C23H19F3N2O3S B2716446 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 1005299-21-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2716446
CAS No.: 1005299-21-7
M. Wt: 460.47
InChI Key: VDPCZLNSWBJYEZ-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at position 1 and a 2-(trifluoromethyl)benzamide moiety at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzenesulfonyl substituent may influence target binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)20-11-5-4-10-19(20)22(29)27-17-13-12-16-7-6-14-28(21(16)15-17)32(30,31)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCZLNSWBJYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene The phenylsulfonyl group is then introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides to amines.

    Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The phenylsulfonyl group can form strong interactions with protein active sites, inhibiting their function. The tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs are categorized by their substituents at the tetrahydroquinoline core:

Compound Name R1 (Position 1) R2 (Position 7) Molecular Weight (g/mol) Biological Target Key Findings
Target Compound Benzenesulfonyl 2-(Trifluoromethyl)benzamide ~450 (calculated) Hypothesized mTOR/PanK Predicted high lipophilicity (LogP ~4.2) and strong target binding
10e (Morpholine-substituted analog) Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl)benzamide ~600 mTOR IC₅₀ = 12 nM; high potency but lower solubility due to bis-CF₃ groups
10f (Piperidine-substituted analog) Piperidine-1-carbonyl 3,5-Difluorobenzamide ~400 mTOR Moderate activity (IC₅₀ = 85 nM); improved aqueous solubility
31 (Dimethylaminoethyl analog) 2-(Dimethylamino)ethyl 8-Fluoro-thiophene-carboximidamide 378.51 Not specified 69% yield; potential CNS activity due to amine group
Compound Isobutyryl 4-(tert-Butyl)benzamide 378.51 Not specified High steric bulk may limit membrane permeability

Computational and Experimental Insights

  • Molecular Docking : Analogous benzamide derivatives (e.g., those targeting DprE1 or PanK) show that the trifluoromethyl group stabilizes binding via van der Waals interactions in hydrophobic pockets .
  • Synthetic Yields : Piperidine- and morpholine-substituted analogs (10e , 10f ) are synthesized in moderate yields (50–70%), whereas tert-butyl derivatives () face challenges in purification due to steric hindrance .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group , a tetrahydroquinoline moiety , and a trifluoromethyl-substituted benzamide . The trifluoromethyl group is notable for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
  • DNA Interaction: Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes.
  • Antimicrobial Properties: The sulfonamide group is known for its antimicrobial activity, suggesting potential applications in treating bacterial infections.

Antitumor Activity

Research has demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related tetrahydroquinoline derivatives have shown effectiveness against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Notes
Compound AA549 (Lung)6.26 ± 0.33High antitumor activity in 2D assays
Compound BHCC827 (Lung)6.48 ± 0.11Effective in both 2D and 3D assays
This compoundTBDTBDFurther studies required

Case Study:
In a recent study focusing on benzimidazole derivatives with similar structures, compounds were tested against A549 and HCC827 cell lines using MTS cytotoxicity assays. The results indicated promising antitumor properties with low toxicity towards normal cells, highlighting the potential for further development into therapeutic agents .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Compounds within this class have been shown to inhibit bacterial growth by targeting folate synthesis pathways.

Research Findings

Recent studies have explored the synthesis and biological evaluation of similar compounds. For example:

  • Synthesis Techniques: The synthesis typically involves sulfonylation reactions followed by amide formation under controlled conditions .
  • Biological Evaluation: Compounds were evaluated for their cytotoxic effects on various cancer cell lines and for their antimicrobial properties against common pathogens .

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